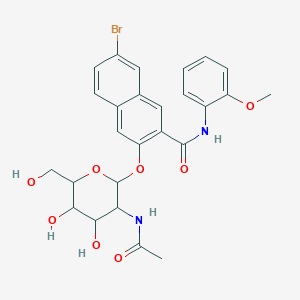

naphthol as-bi-N-acetyl-beta-d-glucosaminide

CAS No.:

Cat. No.: VC13335367

Molecular Formula: C26H27BrN2O8

Molecular Weight: 575.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H27BrN2O8 |

|---|---|

| Molecular Weight | 575.4 g/mol |

| IUPAC Name | 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34) |

| Standard InChI Key | DMLKUPXKUQREOC-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O |

| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O |

Introduction

Chemical Characterization and Structural Properties

Molecular Composition and Physicochemical Properties

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is characterized by the molecular formula C₂₆H₂₇BrN₂O₈ and a molar mass of 575.41 g/mol . The compound features a naphthol AS-BI backbone (7-bromo-3-hydroxy-2-naphth-o-anisidide) conjugated to N-acetyl-beta-D-glucosaminide via a glycosidic bond. This structure ensures specificity for beta-hexosaminidase, as the enzyme cleaves the beta-1,4 linkage to release naphthol AS-BI and acetic acid .

The compound exhibits limited solubility in aqueous solutions but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) at concentrations up to 50 mg/mL . Its stability is temperature-sensitive, requiring storage at -20°C in light-protected containers to prevent degradation .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₂₇BrN₂O₈ | |

| Molecular Weight | 575.41 g/mol | |

| CAS Registry Number | 3395-37-7 | |

| Solubility | 50 mg/mL in DMF | |

| Optimal Storage | -20°C, protected from light |

Enzymatic Activity and Biological Significance

Substrate Specificity for Beta-Hexosaminidase

Beta-hexosaminidase catalyzes the hydrolysis of naphthol AS-BI N-acetyl-beta-D-glucosaminide into two products: naphthol AS-BI and N-acetyl-beta-D-glucosamine . The reaction follows Michaelis-Menten kinetics, with the enzymatic rate dependent on substrate concentration and pH. The optimal pH for this reaction is 4.0–5.2, aligning with the enzyme’s activity in lysosomal environments .

Table 2: Enzymatic Hydrolysis Reaction

| Enzyme | Substrate | Products | Reaction Type |

|---|---|---|---|

| Beta-hexosaminidase | Naphthol AS-BI N-acetyl-beta-D-glucosaminide | Naphthol AS-BI + N-acetyl-beta-D-glucosamine | Hydrolysis |

Role in Disease Pathogenesis

Elevated beta-hexosaminidase activity, detected using this substrate, correlates with malignancies such as colorectal and breast cancers . In hepatic tissues, enzyme activity localizes to pericanalicular regions, where dysregulation may indicate metabolic dysfunction. Additionally, genetic deficiencies in beta-hexosaminidase underlie Tay-Sachs and Sandhoff diseases, making this compound vital for diagnostic assays .

Histochemical and Diagnostic Applications

Tissue Localization of Enzyme Activity

The compound’s primary application lies in histochemical staining. When incubated with tissue sections, enzymatic cleavage releases naphthol AS-BI, which couples with diazonium salts (e.g., fast garnet GBC) to form insoluble red-brown precipitates at activity sites . Hayashi (1965) pioneered this technique, demonstrating granular enzyme localization in hepatic parenchymal cells and renal tubules .

Table 3: Histochemical Protocol Overview

| Step | Conditions | Outcome |

|---|---|---|

| Substrate Incubation | 37°C, pH 5.2 citrate buffer | Enzymatic hydrolysis |

| Diazonium Coupling | Fast garnet GBC, 10 mg/mL | Insoluble chromogen formation |

| Visualization | Bright-field microscopy | Red-brown granules at enzyme sites |

Diagnostic Utility in Lysosomal Disorders

Clinical laboratories employ this substrate to measure beta-hexosaminidase activity in serum, leukocytes, or fibroblasts. Reduced activity (<10% of normal) confirms Tay-Sachs disease, while isoform analysis (Hex A vs. Hex B) differentiates between Tay-Sachs and Sandhoff variants .

| Reagent | Role | Quantity |

|---|---|---|

| Naphthol AS-BI anisidide | Nucleophile | 4.46 g (12 mmol) |

| Acetochloroglucosamine | Electrophile | 12 mmol |

| Solvent | Alkaline acetone (pH 9–10) | 50 mL |

Research Findings and Case Studies

Cancer Biomarker Discovery

A 2024 study utilizing this substrate revealed upregulated beta-hexosaminidase activity in circulating monocytes of solid tumor patients, suggesting its utility as a non-invasive biomarker. Enzyme levels correlated with tumor burden, enabling monitoring of therapeutic responses.

Neuroprotective Applications

In neurodegenerative models, beta-hexosaminidase enhancement via substrate supplementation reduced alpha-synuclein aggregation, mitigating neurotoxicity in Parkinson’s disease. These findings highlight therapeutic potential in lysosomal-targeted therapies.

Antimicrobial Investigations

Derivatives of naphthol AS-BI N-acetyl-beta-D-glucosaminide exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume